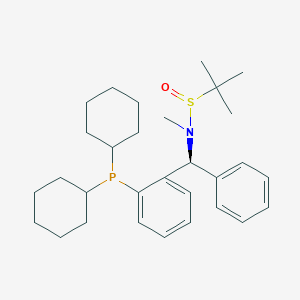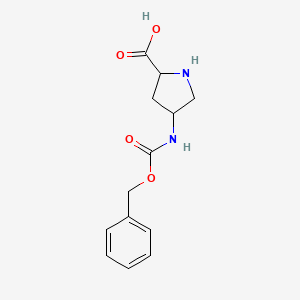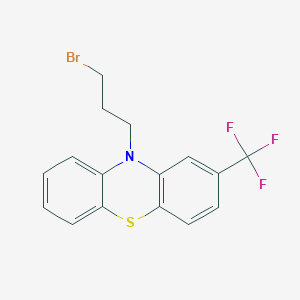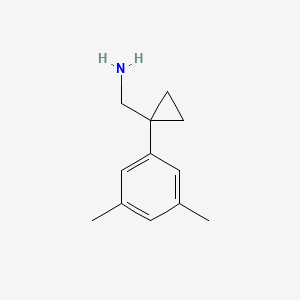![molecular formula C19H22O5 B12302773 (5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)
(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5,8a-Dimetil-1-metilideno-2,8-dioxo-3a,4,5,5a,9,9a-hexahidroazuleno[6,5-b]furano-9-il) 2-metilprop-2-enoato es una molécula orgánica compleja con una estructura única. Es conocido por sus posibles aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su núcleo hexahidroazuleno[6,5-b]furano, que está sustituido con múltiples grupos funcionales, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5,8a-Dimetil-1-metilideno-2,8-dioxo-3a,4,5,5a,9,9a-hexahidroazuleno[6,5-b]furano-9-il) 2-metilprop-2-enoato involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del núcleo hexahidroazuleno[6,5-b]furano, seguido de la introducción de los grupos metilideno y dioxo. El paso final involucra la esterificación con ácido 2-metilprop-2-enoico para formar el compuesto deseado. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(5,8a-Dimetil-1-metilideno-2,8-dioxo-3a,4,5,5a,9,9a-hexahidroazuleno[6,5-b]furano-9-il) 2-metilprop-2-enoato: sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos dioxo en grupos hidroxilo u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, atmósferas inertes y el uso de solventes apropiados para asegurar una alta selectividad y rendimientos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
(5,8a-Dimetil-1-metilideno-2,8-dioxo-3a,4,5,5a,9,9a-hexahidroazuleno[6,5-b]furano-9-il) 2-metilprop-2-enoato: tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos para diversas enfermedades.
Industria: El compuesto se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (5,8a-Dimetil-1-metilideno-2,8-dioxo-3a,4,5,5a,9,9a-hexahidroazuleno[6,5-b]furano-9-il) 2-metilprop-2-enoato involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- Helenalina metacrilato
- Malonato de dietilo
- Cloruro de vinilo
Unicidad
(5,8a-Dimetil-1-metilideno-2,8-dioxo-3a,4,5,5a,9,9a-hexahidroazuleno[6,5-b]furano-9-il) 2-metilprop-2-enoato: es único debido a su estructura y grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas. Su núcleo hexahidroazuleno[6,5-b]furano y múltiples grupos funcionales lo convierten en una molécula versátil para diversas aplicaciones, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10,12-13,15-16H,1,4,8H2,2-3,5H3 |
Clave InChI |
USRAFFQOAADTTD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)


![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)

![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)

![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)



![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
